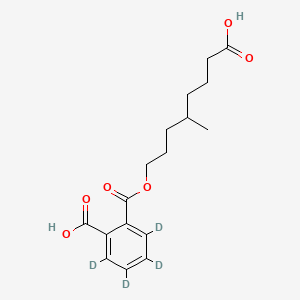
Mono-(7-carboxy-4-methylheptyl) Phthalate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 is a deuterated labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of Mono-(7-carboxy-4-methylheptyl) Phthalate and is primarily used in scientific research as a tracer for quantitation during the drug development process .
Vorbereitungsmethoden
The synthesis of Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 involves the incorporation of deuterium into the parent compound, Mono-(7-carboxy-4-methylheptyl) Phthalate. The synthetic route typically includes the esterification of 1,2-benzenedicarboxylic acid with 7-carboxy-4-methylheptyl alcohol in the presence of deuterated reagents. Industrial production methods may involve large-scale esterification reactions under controlled conditions to ensure the incorporation of deuterium .
Analyse Chemischer Reaktionen
Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Wissenschaftliche Forschungsanwendungen
Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and distribution of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and the study of environmental pollutants
Wirkmechanismus
The mechanism of action of Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 involves its incorporation into drug molecules as a tracer. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of the drugs, providing valuable information on their behavior in biological systems. The molecular targets and pathways involved depend on the specific application and the drug being studied .
Vergleich Mit ähnlichen Verbindungen
Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 is unique due to its deuterated nature, which distinguishes it from other similar compounds. Some similar compounds include:
Mono-(7-carboxy-4-methylheptyl) Phthalate: The non-deuterated parent compound.
Mono-(4-methyl-7-carboxyheptyl) Phthalate: A structural isomer with a different arrangement of the carboxy and methyl groups.
Mono-carboxy-isooctyl Phthalate: Another phthalate ester with a different alkyl chain
Eigenschaften
Molekularformel |
C17H22O6 |
|---|---|
Molekulargewicht |
326.38 g/mol |
IUPAC-Name |
2-(7-carboxy-4-methylheptoxy)carbonyl-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C17H22O6/c1-12(6-4-10-15(18)19)7-5-11-23-17(22)14-9-3-2-8-13(14)16(20)21/h2-3,8-9,12H,4-7,10-11H2,1H3,(H,18,19)(H,20,21)/i2D,3D,8D,9D |
InChI-Schlüssel |
IGGGGTKTEAEHSG-HZYQYMQTSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC(C)CCCC(=O)O)[2H])[2H] |
Kanonische SMILES |
CC(CCCC(=O)O)CCCOC(=O)C1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


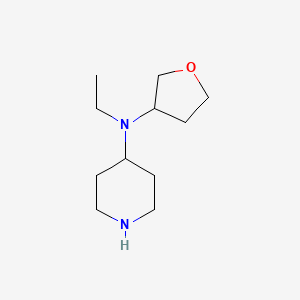
![[(1R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B13842211.png)

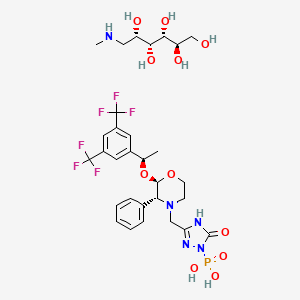

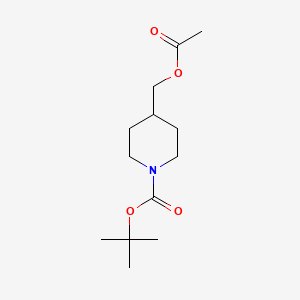
![(3R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13842245.png)
![tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate](/img/structure/B13842249.png)
![(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13842250.png)
![rel-(1R,2R)-3-Oxo-2-[(2Z)-5-(sulfooxy)-2-penten-1-yl]cyclopentaneacetic Acid (relative) Sodium Salt](/img/structure/B13842252.png)
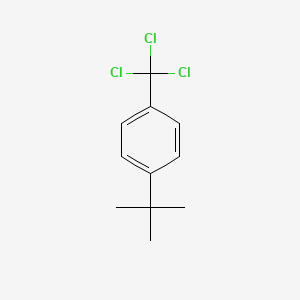
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B13842260.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13842265.png)
![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B13842269.png)
